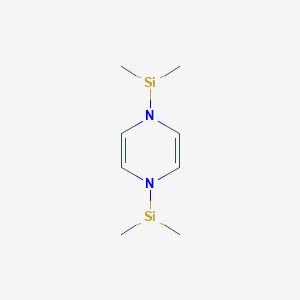
Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)-: is a complex organic compound with a piperidine ring structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)- typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the aminoiminomethyl and sulfonylamino groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common. Reagents such as halogens or alkylating agents are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)- involves its interaction with specific molecular targets. The aminoiminomethyl and sulfonylamino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Piperidine, 1-[(4-methylphenyl)sulfonyl]-4-phenyl-
- 1-Boc-4-(4-aminophenyl)piperazine
Comparison: Compared to similar compounds, Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)- has unique structural features that enhance its reactivity and versatility. The presence of both aminoiminomethyl and sulfonylamino groups allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.
This compound’s unique properties make it a valuable tool in scientific research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
73438-62-7 |
|---|---|
Formule moléculaire |
C22H28N4O3S |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
4-[2-[(4-methylphenyl)sulfonylamino]-3-oxo-3-piperidin-1-ylpropyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H28N4O3S/c1-16-5-11-19(12-6-16)30(28,29)25-20(22(27)26-13-3-2-4-14-26)15-17-7-9-18(10-8-17)21(23)24/h5-12,20,25H,2-4,13-15H2,1H3,(H3,23,24) |
Clé InChI |
PMAVBGMUJOOBHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C(=N)N)C(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14164954.png)
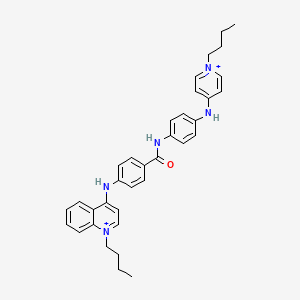
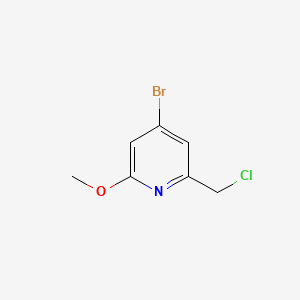
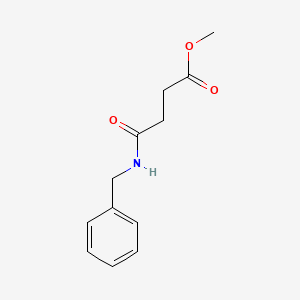
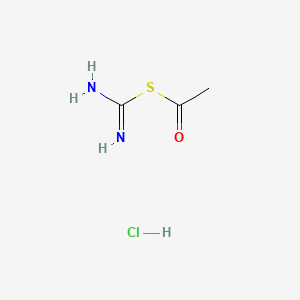
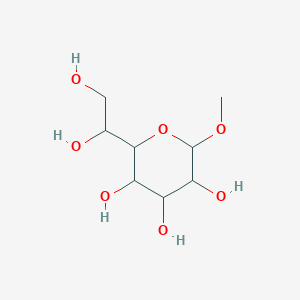
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
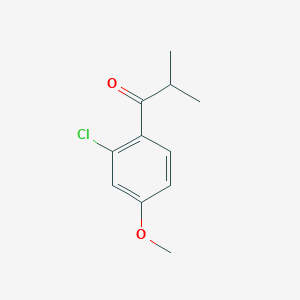
![N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B14165001.png)
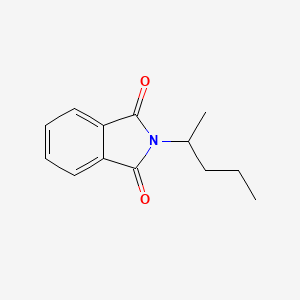


![1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14165015.png)
